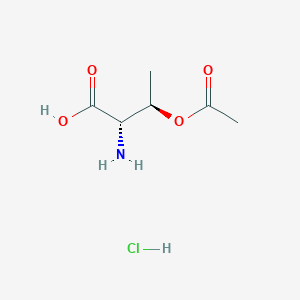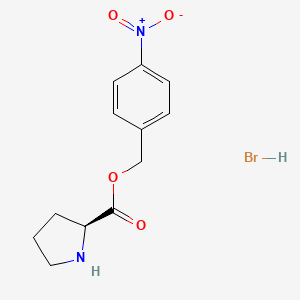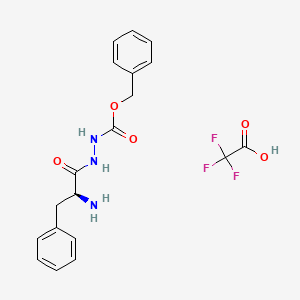
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as benzyl hydrazinecarboxylate or benzyl hydrazinecarbodithioate and is synthesized through a specific method that involves the reaction of benzyl chloride and hydrazinecarboxylic acid. In
作用機序
The mechanism of action of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. This compound has also been shown to exhibit low toxicity and high selectivity towards certain cells and tissues. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell or tissue type. Additionally, more research is needed to fully understand the potential side effects of this compound.
将来の方向性
There are several future directions for research on benzyl 2-(2-aminoacetyl)hydrazinecarboxylate. One area of interest is the development of this compound as a drug delivery system, which could improve the efficacy and specificity of certain drugs. Another area of interest is the investigation of the potential anti-cancer effects of this compound, particularly in combination with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate involves the reaction of benzyl chloride and hydrazinecarboxylic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate product, which is then converted to the final product through a series of steps. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In agriculture, this compound has been studied for its ability to enhance plant growth and productivity. In industry, it has been used as a precursor for the synthesis of various organic compounds.
特性
IUPAC Name |
benzyl N-[(2-aminoacetyl)amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIOXEWPWAEXJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
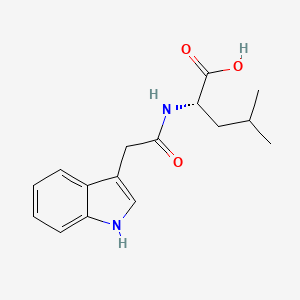

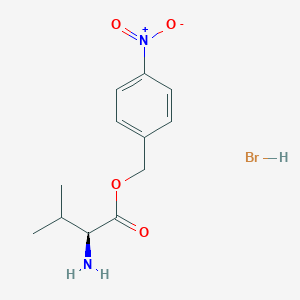
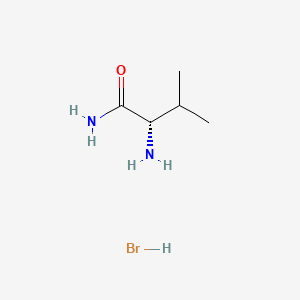

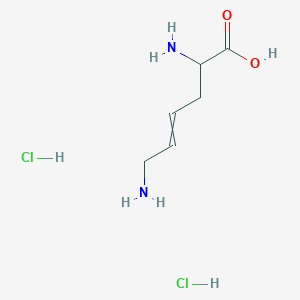
![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)
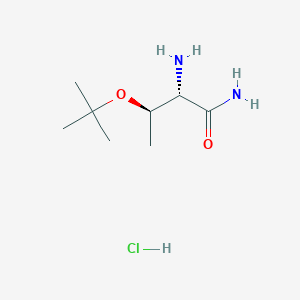
![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)
